molecular formula C20H15NO2 B12932803 3-Methoxy-9-phenoxyacridine CAS No. 61078-21-5

3-Methoxy-9-phenoxyacridine

Cat. No.: B12932803
CAS No.: 61078-21-5
M. Wt: 301.3 g/mol
InChI Key: QUJWYJMOXXKBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Methoxy-9-phenoxyacridine typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride (POCl3) to afford 9-chloroacridine. This intermediate is then reacted with phenol to produce 9-phenoxyacridine, which is further modified to obtain this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

3-Methoxy-9-phenoxyacridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Methoxy-9-phenoxyacridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-9-phenoxyacridine primarily involves its interaction with DNA. The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase and telomerase. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

3-Methoxy-9-phenoxyacridine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61078-21-5

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

3-methoxy-9-phenoxyacridine

InChI

InChI=1S/C20H15NO2/c1-22-15-11-12-17-19(13-15)21-18-10-6-5-9-16(18)20(17)23-14-7-3-2-4-8-14/h2-13H,1H3

InChI Key

QUJWYJMOXXKBCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.